2-Bromo-3-fluoropropiophenone

Medicinal Chemistry Triple Reuptake Inhibitor Antidepressant Development

2-Bromo-3-fluoropropiophenone (CAS 92821-83-5; molecular formula C9H8BrFO; molecular weight 231.06 g/mol) is an α-haloketone featuring a propiophenone core substituted with a bromine atom at the α-position and a fluorine atom at the 3′-position of the phenyl ring. This dual-substitution pattern confers distinct electronic and steric properties that differentiate it from mono-halogenated or differently substituted analogs.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
Cat. No. B11822957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoropropiophenone
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(CF)Br
InChIInChI=1S/C9H8BrFO/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyHAROKKDPKJAWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoropropiophenone: Structural Properties and Core Data for Scientific Procurement


2-Bromo-3-fluoropropiophenone (CAS 92821-83-5; molecular formula C9H8BrFO; molecular weight 231.06 g/mol) is an α-haloketone featuring a propiophenone core substituted with a bromine atom at the α-position and a fluorine atom at the 3′-position of the phenyl ring . This dual-substitution pattern confers distinct electronic and steric properties that differentiate it from mono-halogenated or differently substituted analogs . The compound is typically supplied as a liquid (purity ≥95%) with a density of 1.488 g/cm³ and a boiling point of 255°C at 760 mmHg, and is primarily utilized as a key synthetic intermediate in medicinal chemistry [1].

Why In-Class Propiophenone Derivatives Cannot Replace 2-Bromo-3-fluoropropiophenone in Critical Synthetic Pathways


The specific electronic and steric profile of 2-bromo-3-fluoropropiophenone, dictated by the precise placement of its halogen substituents, is not interchangeable with other mono- or di-halogenated propiophenone analogs. The α-bromo group provides a reactive electrophilic center essential for nucleophilic displacement, while the 3′-fluoro substituent modulates the aryl ring's electronic density and, consequently, the reactivity of downstream products . Attempts to substitute this compound with, for example, 2-bromo-3-chloropropiophenone or 2-chloro-3-fluoropropiophenone would alter the regioselectivity and kinetics of subsequent reactions, potentially leading to different product profiles, lower yields, or the failure to access specific pharmacophores found in targeted therapeutic leads, such as triple reuptake inhibitors .

Quantitative Differentiation Evidence for 2-Bromo-3-fluoropropiophenone Versus Closest Analogs


2-Bromo-3-fluoropropiophenone's Dual Halogenation Enables a Specific Synthetic Pathway to Triple Reuptake Inhibitors

2-Bromo-3-fluoropropiophenone is specifically required as an intermediate in the synthesis of arylalkanol-piperidine derivatives, a class of triple reuptake inhibitors with demonstrated antidepressant activity [1]. The compound's structure is essential for constructing the core pharmacophore via a Mannich-type reaction, a step for which simpler or differently substituted analogs (e.g., 2-bromoacetophenone or 3-fluoropropiophenone) are unsuitable . While direct IC50 data for the target compound itself is not available, its use as a critical building block is validated by the potent in vivo activity of the final derivatives, which showed significant reduction of immobility time in mouse tail suspension tests at doses of 10-50 mg/kg [2].

Medicinal Chemistry Triple Reuptake Inhibitor Antidepressant Development

Physicochemical Property Differentiation: Density and Boiling Point of 2-Bromo-3-fluoropropiophenone

The physical properties of 2-bromo-3-fluoropropiophenone are distinct from its unsubstituted parent compound, propiophenone, and other halogenated analogs, impacting handling and purification strategies [1]. The reported density of 1.488 g/cm³ is significantly higher than that of propiophenone (approx. 1.01 g/cm³), reflecting the heavy bromine atom [2]. Its boiling point of 255°C at 760 mmHg is also substantially elevated compared to propiophenone's boiling point of approximately 218°C [2]. These differences are critical for designing distillation processes and predicting behavior in formulations or reaction media.

Physical Chemistry Process Chemistry Quality Control

Synthetic Availability via Established α-Bromination Route Using Readily Available Precursor

2-Bromo-3-fluoropropiophenone is most commonly and efficiently synthesized via the selective α-bromination of commercially available 3′-fluoropropiophenone . This established route provides a reliable and scalable entry point for this specific α-haloketone. While direct yield data for the target compound is not provided in the open literature, the analogous α-bromination of propiophenone derivatives is a well-precedented transformation [1]. In contrast, synthesizing an analog with, for instance, an α-fluoro substituent would require more complex and less efficient nucleophilic fluorination methods, often resulting in lower yields (e.g., 35% yield reported for the fluorination of 2-bromopropiophenone) [2].

Organic Synthesis α-Halogenation Process Development

Procurement-Driven Application Scenarios for 2-Bromo-3-fluoropropiophenone


Synthesis of Triple Reuptake Inhibitors for Antidepressant Drug Discovery

Procurement is essential for medicinal chemistry teams focused on developing next-generation antidepressants. 2-Bromo-3-fluoropropiophenone serves as a critical α-bromoketone intermediate in the synthesis of arylalkanol-piperidine derivatives, a class of compounds validated in vivo as potent triple reuptake inhibitors [1]. The specific substitution pattern of this intermediate is required to access the active pharmacophore, making it non-substitutable by simpler analogs [2].

Process Chemistry: Scale-Up and Optimization of Key Halogenated Intermediates

For process chemists developing scalable routes to complex pharmaceutical intermediates, this compound offers a reliable synthetic entry point via the established α-bromination of 3′-fluoropropiophenone [1]. Its distinct physical properties, such as a density of 1.488 g/cm³ and boiling point of 255°C, are critical parameters for reactor design, work-up procedures, and purification by distillation, ensuring efficient and safe large-scale handling [2].

Building Block for Structure-Activity Relationship (SAR) Studies on Monoamine Transporters

Research groups investigating the SAR of monoamine reuptake inhibitors utilize 2-bromo-3-fluoropropiophenone to construct diverse chemical libraries. The α-bromo group serves as a versatile handle for introducing various amine and other nucleophilic moieties, while the 3′-fluoro substituent is a key element for modulating binding affinity to dopamine, norepinephrine, and serotonin transporters, as evidenced by its use in patented therapeutic compounds [1].

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